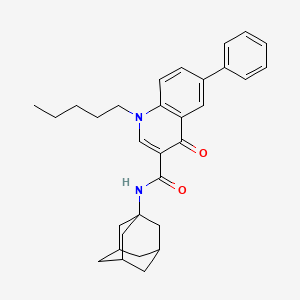
N-(Adamant-1-yl)-4-oxo-1-pentyl-6-phenyl-1,4-dihydroquinoline-3-carboxamide
説明
N-(Adamant-1-yl)-4-oxo-1-pentyl-6-phenyl-1,4-dihydroquinoline-3-carboxamide, also known as Adamantyl-oxo-pentyl-dihydroquinoline-3-carboxamide (AOPDQC), is a novel compound that has been studied for its potential applications in the fields of medicinal chemistry and pharmaceutical research. AOPDQC is a member of the quinoline family of compounds and is composed of a cyclic, aromatic ring system containing a nitrogen atom. It has been found to possess a wide range of biological activities, including anti-inflammatory, anti-tumor, anti-depressant, and anti-convulsant effects. AOPDQC has also been found to have potential applications in the fields of pharmacodynamics and drug delivery.
科学的研究の応用
Metabolic Profiling and Stability
Research on closely related compounds, such as synthetic cannabinoids and derivatives, includes studies on metabolic profiling using human hepatocytes and liver microsomes to assess metabolic stability and identify metabolites. These studies are crucial for understanding the pharmacokinetics and potential toxicological profiles of novel synthetic compounds (Gandhi et al., 2015).
Antimicrobial and Antitubercular Activities
Several studies have focused on the synthesis and evaluation of derivatives with adamantyl groups for their antimicrobial and antitubercular activities. This includes the creation of compounds that exhibit broad-spectrum antibacterial activity and potential applications in combating pathogenic bacteria and fungi (Al-Wahaibi et al., 2017; Monga et al., 2004).
Physicochemical Modulation of CB2 Receptor Ligands
Investigations into the modulation of physicochemical profiles of cannabinoid receptor ligands have led to the development of derivatives with improved solubility and pharmacodynamic properties. Such research highlights the potential of structural modifications in enhancing the therapeutic profiles of synthetic compounds (Mugnaini et al., 2012).
Synthesis of Novel Materials
The synthesis of new materials, such as polyamide-imides containing adamantyl groups, demonstrates the versatility of adamantyl-containing compounds in materials science. These materials exhibit desirable properties like high thermal stability and mechanical strength, making them suitable for advanced applications (Liaw & Liaw, 2001).
作用機序
Target of Action
COR 170 is a selective inverse-agonist for the CB2 receptor . The CB2 receptor is part of the endocannabinoid system, which plays a crucial role in various physiological processes, including pain sensation, mood, and memory.
Mode of Action
As an inverse-agonist, COR 170 binds to the CB2 receptor and induces a response opposite to that of an agonist . It inhibits the activity of the CB2 receptor, which can lead to various downstream effects depending on the physiological context .
Biochemical Pathways
By acting as an inverse-agonist at this receptor, COR 170 could potentially influence these processes .
Pharmacokinetics
It’s known that the compound can be administered orally , suggesting that it has suitable bioavailability for this route of administration.
Result of Action
In preclinical models, COR 170 has been shown to reduce the late phase nociceptive behaviour induced by formalin . This suggests that the compound could have potential applications in the treatment of pain.
特性
IUPAC Name |
N-(1-adamantyl)-4-oxo-1-pentyl-6-phenylquinoline-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H36N2O2/c1-2-3-7-12-33-20-27(30(35)32-31-17-21-13-22(18-31)15-23(14-21)19-31)29(34)26-16-25(10-11-28(26)33)24-8-5-4-6-9-24/h4-6,8-11,16,20-23H,2-3,7,12-15,17-19H2,1H3,(H,32,35) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSJISJDTJJYBFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C=C(C(=O)C2=C1C=CC(=C2)C3=CC=CC=C3)C(=O)NC45CC6CC(C4)CC(C6)C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H36N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(Adamant-1-yl)-4-oxo-1-pentyl-6-phenyl-1,4-dihydroquinoline-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(3S)-4-[[(2S)-1-[(2S)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pyrrolidine-2-carbonyl]amino]-4-oxo-3-(2-propylpentanoylamino)butanoic acid](/img/structure/B1669350.png)
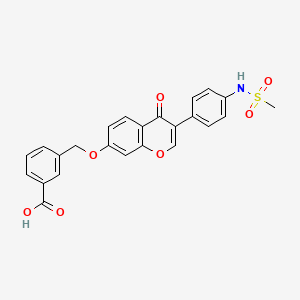

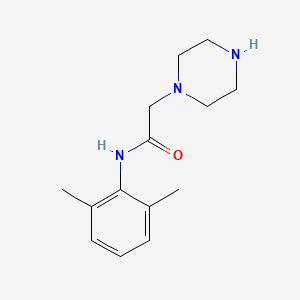
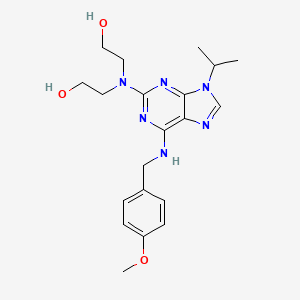

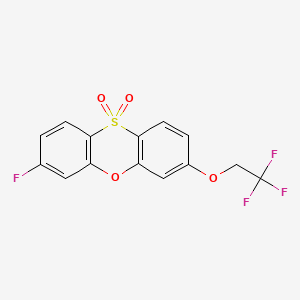
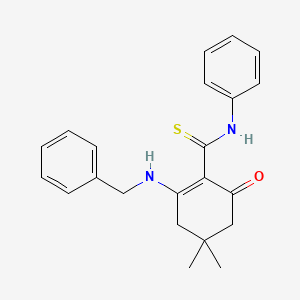
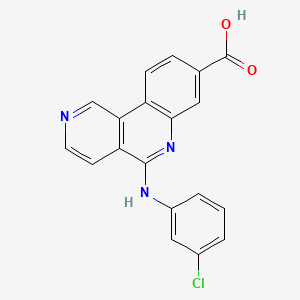
![(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)(piperidin-1-yl)methanone](/img/structure/B1669364.png)
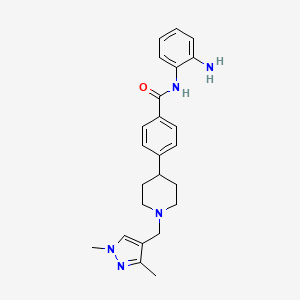
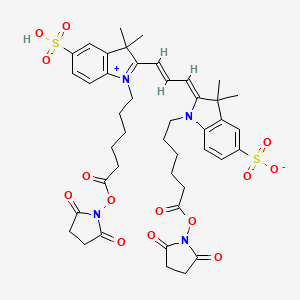
![6-[(2E)-1,1-dimethyl-2-[(2E,4E)-5-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)penta-2,4-dienylidene]benzo[e]indol-3-yl]hexanoate](/img/structure/B1669372.png)
